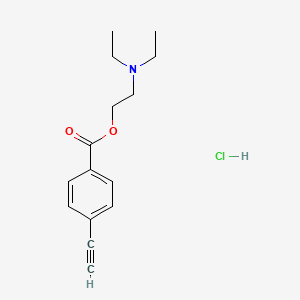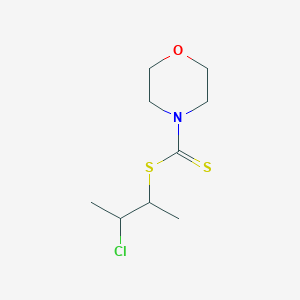
2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride is a chemical compound with a molecular formula of C13H21ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a sodium channel blocker, which makes it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride typically involves the esterification of 4-ethynylbenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride is widely used in scientific research due to its properties as a sodium channel blocker. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving ion channel function and neurotransmission.
Medicine: Investigated for its potential use in anesthetics and pain management.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by blocking sodium channels, which are essential for the propagation of action potentials in neurons. By inhibiting these channels, 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride can reduce neuronal excitability and prevent the transmission of pain signals. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Procaine hydrochloride
- Lidocaine hydrochloride
- Bupivacaine hydrochloride
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride has a unique ethynyl group, which may confer distinct pharmacological properties. This structural difference can affect its potency, duration of action, and specificity for sodium channels .
Properties
CAS No. |
62480-25-5 |
|---|---|
Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-ethynylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-4-13-7-9-14(10-8-13)15(17)18-12-11-16(5-2)6-3;/h1,7-10H,5-6,11-12H2,2-3H3;1H |
InChI Key |
IJBRZXSGKWNZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(1-phenylethyl)amino]butanenitrile](/img/structure/B14526751.png)




![1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14526782.png)



![N-(Benzenesulfonyl)-N-[(benzenesulfonyl)oxy]benzenesulfonamide](/img/structure/B14526797.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14526803.png)



